Perifosine

Description

Propriétés

IUPAC Name |

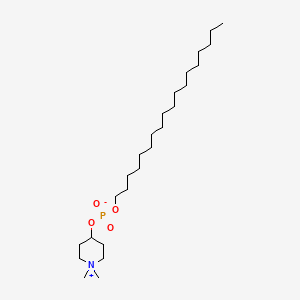

(1,1-dimethylpiperidin-1-ium-4-yl) octadecyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H52NO4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29-31(27,28)30-25-20-22-26(2,3)23-21-25/h25H,4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFPYBIJACMNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC1CC[N+](CC1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048946 | |

| Record name | Perifosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157716-52-4 | |

| Record name | Perifosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157716-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perifosine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157716524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perifosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perifosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=639966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perifosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,1-Dimethylpiperidin-1-ium-4-yl) octadecyl phosphate; 4-((Hydroxy(octadecyloxy)phosphinyl)oxy)-1,1-dimethylpiperidinium inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERIFOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GWV496552 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Perifosine's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perifosine, a synthetic alkylphospholipid, has demonstrated significant anti-neoplastic activity across a range of preclinical and clinical settings.[1] This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's efficacy in cancer cells. Its primary mode of action involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[2][3] However, its anti-cancer effects are multifaceted, extending to the modulation of other key cellular pathways, including the activation of the pro-apoptotic JNK pathway and the induction of cell cycle arrest.[2][4] This guide will delve into the intricate details of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows involved.

Core Mechanism: Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that is frequently hyperactivated in a wide variety of human cancers, promoting cell growth, proliferation, and survival.[2] this compound functions as a potent inhibitor of this pathway by targeting the serine/threonine kinase Akt (also known as Protein Kinase B).[5]

Direct and Indirect Inhibition of Akt

Unlike many kinase inhibitors that target the ATP-binding domain, this compound's primary mechanism involves targeting the pleckstrin homology (PH) domain of Akt.[2] This action prevents the translocation of Akt to the plasma membrane, a crucial step for its activation by upstream kinases.[2][3] By disrupting this localization, this compound effectively blocks the phosphorylation and subsequent activation of Akt.[6][7]

Some evidence also suggests that this compound may indirectly inhibit Akt by affecting upstream components of the pathway. For instance, it has been shown to inhibit insulin-stimulated PI3K activity and decrease levels of PTEN, a negative regulator of the PI3K pathway, in certain cancer cell lines.[2]

Downstream Consequences of Akt Inhibition

The inhibition of Akt by this compound leads to the modulation of numerous downstream effector proteins involved in cell survival and proliferation. Akt is known to phosphorylate and regulate a variety of substrates, including GSK3β, Bcl-2-related death promoter (BAD), and transcription factors of the Forkhead box O (FOXO) family.[5] By inhibiting Akt, this compound prevents the phosphorylation of these targets, ultimately leading to decreased cell survival and proliferation.

Modulation of Other Signaling Pathways

Beyond its well-documented effects on the PI3K/Akt pathway, this compound's anti-cancer activity is also attributed to its influence on other critical signaling cascades.

Activation of the JNK Pathway

This compound has been shown to induce the activation of the c-Jun N-terminal kinase (JNK) pathway in various cancer cells, including multiple myeloma and hepatocellular carcinoma.[6][8] The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling network and is generally associated with pro-apoptotic responses to cellular stress.[4] The activation of JNK by this compound contributes to the induction of apoptosis.[6]

Effects on the MAPK/ERK Pathway

The impact of this compound on the MAPK/ERK pathway appears to be context-dependent. Some studies report that this compound can inhibit the phosphorylation of MEK and ERK.[2][9] Conversely, other research indicates that this compound can activate the MEK/ERK pathway, which may represent a cytoprotective response in some cancer cells.[10] The combination of this compound with MEK inhibitors has been shown to synergistically enhance cancer cell death.[10]

Induction of Apoptosis

A key outcome of this compound treatment in cancer cells is the induction of programmed cell death, or apoptosis.[6][8] This is achieved through the coordinated action of multiple mechanisms.

Extrinsic and Intrinsic Apoptotic Pathways

This compound can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. In hematologic malignancies, it primarily activates the extrinsic pathway by stimulating death receptors, leading to the cleavage of caspases-8, -9, and -3.[2] In non-small cell lung cancer (NSCLC) cells, this compound has been shown to upregulate the expression of the death receptor 5 (DR5) and downregulate the cellular FLICE-inhibitory protein (c-FLIP), an inhibitor of the extrinsic pathway.[11]

The intrinsic pathway is also engaged, as evidenced by the modulation of Bcl-2 family proteins. This compound can down-regulate the expression of the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[8] This shift in the Bcl-2/Bax ratio leads to mitochondrial dysfunction and the release of cytochrome c, ultimately activating the caspase cascade.

Caspase Activation

The induction of apoptosis by this compound is dependent on the activation of caspases, a family of cysteine proteases that execute the apoptotic program. Treatment with this compound leads to the cleavage and activation of initiator caspases (caspase-8 and -9) and effector caspases (caspase-3), resulting in the cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP).[6][8]

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also halt the proliferation of cancer cells by inducing cell cycle arrest.[5][12]

G1/S and G2/M Phase Arrest

This compound has been observed to cause cell cycle arrest at both the G1/S and G2/M checkpoints in various cancer cell lines, including head and neck squamous carcinoma and hepatocellular carcinoma cells.[5][8][12] This blockade of cell cycle progression prevents cancer cells from dividing and proliferating.

Modulation of Cell Cycle Regulatory Proteins

The mechanism underlying this compound-induced cell cycle arrest involves the modulation of key cell cycle regulatory proteins. A critical mediator is the cyclin-dependent kinase (CDK) inhibitor p21WAF1.[5][12] this compound induces the expression of p21WAF1 in a p53-independent manner, leading to the inhibition of CDK activity and subsequent cell cycle arrest.[12]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HaCaT | Immortalized Keratinocytes | ~0.6 - 8.9 | [9][12] |

| HN12 | Head and Neck Squamous Carcinoma | ~0.6 - 8.9 | [12] |

| HN30 | Head and Neck Squamous Carcinoma | ~0.6 - 8.9 | [12] |

| Various Tumor Cell Lines | Various Cancers | 0.6 - 8.9 | [5] |

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Effect | Concentration (µM) | Duration (h) | Method | Reference |

| H460 | ~50% Apoptosis | 10 | Not Specified | Annexin V Staining | [11] |

| A549 | 23% Apoptosis | 10 | Not Specified | Annexin V Staining | [11] |

| A549 | 33% Apoptosis | 15 | Not Specified | Annexin V Staining | [11] |

| HepG2 | Dose-dependent growth inhibition & G2 arrest | Increasing concentrations | 72 | MTT Assay, Flow Cytometry | [8][13] |

| Bel-7402 | Dose-dependent growth inhibition & G2 arrest | Increasing concentrations | 72 | MTT Assay, Flow Cytometry | [8][13] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to study the mechanism of action of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.[9][13]

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

-

Protocol:

-

Treat cancer cells with this compound or vehicle control for the specified duration.

-

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[11][13]

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: This flow cytometry method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

-

Protocol:

-

Treat cells with this compound or vehicle control.

-

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and treat with RNase A to remove RNA.

-

Stain the cells with propidium iodide.

-

Analyze the DNA content of the cells by flow cytometry. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.[8][13]

-

Western Blot Analysis

-

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

-

Protocol:

-

Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-Akt, anti-Akt, anti-caspase-3, anti-p21).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[8][11]

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Signaling Pathways

References

- 1. KRX-0401 this compound - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scholars@Duke publication: this compound: update on a novel Akt inhibitor. [scholars.duke.edu]

- 4. go.drugbank.com [go.drugbank.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure [frontiersin.org]

- 8. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinoma cell lines by blockade of Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinoma cell lines by blockade of Akt phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

Perifosine as an Akt Inhibitor: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perifosine (KRX-0401) is an oral, synthetic alkylphospholipid that has been extensively investigated as a targeted anti-cancer agent. Its primary mechanism of action is the inhibition of the serine/threonine kinase Akt (also known as Protein Kinase B), a critical node in the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in a wide range of human cancers, playing a crucial role in cell proliferation, survival, and resistance to therapy. Unlike many kinase inhibitors that target the ATP-binding site, this compound uniquely targets the pleckstrin homology (PH) domain of Akt.[1][2] This guide provides an in-depth technical overview of this compound as an Akt inhibitor, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing important concepts.

Mechanism of Action

This compound's novel mechanism of action centers on its ability to prevent the translocation of Akt to the cell membrane, a crucial step for its activation.[1][2] As an alkylphospholipid, this compound is thought to intercalate into the cell membrane, thereby sterically hindering the binding of Akt's PH domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition of membrane localization prevents the subsequent phosphorylation of Akt at threonine 308 (Thr308) by PDK1 and serine 473 (Ser473) by mTORC2, both of which are required for full kinase activation.[3] The inhibition of Akt phosphorylation by this compound has been demonstrated in a dose-dependent manner in various cancer cell lines.[1]

Beyond its direct effects on Akt, this compound has been shown to exert Akt-dependent and independent effects, including the activation of JNK and p38, and the inhibition of other signaling pathways.[2]

Signaling Pathway Diagram

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values typically fall within the low micromolar range.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Head and Neck Squamous Carcinoma | Head and Neck Cancer | 0.6 - 8.9 | [4] |

| MM.1S | Multiple Myeloma | 4.7 | [4] |

| DU 145 | Prostate Cancer | 28.8 | |

| H1915 | Lung Cancer | 2.5 | |

| HT-29 | Colon Cancer | ~5-10 | [5] |

| HCT-116 | Colon Cancer | ~5-10 | [6] |

In Vivo Efficacy

Preclinical studies in various animal tumor models, including human cancer cell xenografts, have shown that oral administration of this compound can significantly inhibit tumor growth and improve survival.[1] The anti-tumor activity of this compound in vivo has been correlated with the inhibition of Akt phosphorylation.[2]

| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| Mice with MM.1S xenografts | Multiple Myeloma | Oral administration | Reduced tumor growth, increased survival | [4] |

| Mice with neuroblastoma xenografts | Neuroblastoma | 24 mg/kg/day, oral gavage | Inhibition of tumor growth, increased survival | |

| Mice with DU 145 xenografts | Prostate Cancer | 180 mg/kg loading dose, then 45 mg/kg daily | Moderate antitumor effect | |

| Mice with H1915 xenografts | Lung Cancer | 180 mg/kg loading dose, then 45 mg/kg daily | Significant tumor growth inhibition |

Pharmacokinetics and Pharmacodynamics

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models have demonstrated that this compound has high oral bioavailability and a long terminal half-life.[1]

| Species | Dose | Cmax | Tmax | t1/2 (hours) | Reference |

| Mice | 40 mg/kg (oral) | Clinically relevant plasma concentration | - | 137 ± 20 | [7] |

| Rats | - | - | - | Long | [1] |

| Rhesus Monkeys | 7.0 mg/kg (oral) | 11.7 - 19.3 µM | 19 hours | 193 (170-221) | [8] |

Clinical Pharmacokinetics

In clinical trials, this compound has been shown to have a long half-life, supporting daily or weekly dosing schedules. A loading dose followed by maintenance doses has been employed to rapidly achieve and maintain therapeutic plasma concentrations.[9]

| Dose Regimen | Cmax | t1/2 (hours) | Reference |

| 100-800 mg/week | - | 81.0 - 115.9 | [1] |

| Loading dose + maintenance | ~8.3 µg/mL (at MTD) | 75 - 150 | [9] |

Clinical Trial Data

This compound has been evaluated in numerous clinical trials as a single agent and in combination with other anti-cancer therapies for various solid tumors and hematologic malignancies.

Phase I Trials in Solid Tumors

Phase I studies established the safety profile and recommended Phase II dose of this compound. The most common dose-limiting toxicities were gastrointestinal in nature.

| Trial Identifier/Reference | Patient Population | Dose Levels | MTD/RP2D | Key Findings |

| Becher et al., 2017 | Recurrent/refractory pediatric CNS and solid tumors | 25-125 mg/m²/day | MTD not defined; RP2D: 50 mg/m²/day | Safe and feasible; stable disease observed in some patients with high-grade glioma and neuroblastoma.[10][11] |

| Hata et al., 2017 | Recurrent/refractory neuroblastoma | Loading: 100-300 mg; Maintenance: 50-150 mg/day | No DLT observed | Well-tolerated; Disease control rate of 56%.[12] |

| Weiss et al., 2017 | Recurrent/refractory pediatric solid tumors (in combination with temsirolimus) | This compound: 25-75 mg/m²/day | - | Combination was safe and feasible; stable disease in 9 of 11 patients with DIPG or high-grade glioma.[13] |

Phase II Trials in Multiple Myeloma

This compound has shown promising activity in combination with bortezomib and dexamethasone in patients with relapsed/refractory multiple myeloma.

| Trial Identifier/Reference | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| Richardson et al., 2011 | This compound + bortezomib ± dexamethasone | Relapsed/refractory MM (bortezomib-exposed) | 41% (minimal response or better) | 6.4 months | 25 months |

| Richardson et al., 2009 (updated results) | This compound + bortezomib ± dexamethasone | Relapsed/refractory MM | Vel-refractory: 38%; Vel-relapsed: 55% | - | Vel-refractory: 16 months; Vel-relapsed: 25 months |

Phase II Trial in Colorectal Cancer

A randomized Phase II trial demonstrated improved outcomes with the addition of this compound to capecitabine in patients with metastatic colorectal cancer.

| Trial Identifier/Reference | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Median Time to Progression (TTP) | Median Overall Survival (OS) |

| Bendell et al., 2011 | This compound + capecitabine vs. placebo + capecitabine | Second- or third-line metastatic CRC | 20% vs. 7% | 27.5 vs. 10.1 weeks | 17.7 vs. 7.6 months |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of this compound on cancer cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (and appropriate vehicle controls) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[14]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[14][15]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Phospho-Akt

This protocol is used to determine the effect of this compound on Akt phosphorylation.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473 or Thr308) and a primary antibody for total Akt (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phospho-Akt and total Akt.

In Vivo Tumor Xenograft Study

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., by oral gavage) and a vehicle control to the respective groups according to a predetermined dosing schedule.

-

Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (due to tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic studies).

Mandatory Visualizations

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating this compound.

Pharmacokinetic/Pharmacodynamic Relationship

Caption: The relationship between this compound's pharmacokinetics and pharmacodynamics.

Conclusion

This compound remains a significant tool for researchers studying the PI3K/Akt pathway due to its unique mechanism of action targeting the PH domain of Akt. While its clinical development has faced challenges, the extensive preclinical and early-phase clinical data provide a valuable foundation for further investigation into its potential as a single agent or in combination therapies. This guide offers a comprehensive resource for scientists and drug development professionals to understand the technical details of this compound's pharmacology and to design and interpret experiments aimed at further elucidating its role in cancer therapy.

References

- 1. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Synergistic cytotoxicity of this compound and ABT‐737 to colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound sensitizes curcumin-induced anti-colorectal cancer effects by targeting multiple signaling pathways both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tumor and normal tissue pharmacokinetics of this compound, an oral anti-cancer alkylphospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasma and cerebrospinal fluid pharmacokinetics of the Akt inhibitor, this compound, in a non-human primate model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A phase I and pharmacokinetic study of oral this compound with different loading schedules in patients with refractory neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A phase I study of single-agent this compound for recurrent or refractory pediatric CNS and solid tumors | PLOS One [journals.plos.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Phase I study of this compound monotherapy in patients with recurrent or refractory neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A phase I study of this compound with temsirolimus for recurrent pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. ashpublications.org [ashpublications.org]

Perifosine's Impact on the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the synthetic alkylphospholipid, perifosine, focusing on its mechanism of action as an inhibitor of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade. This pathway is a critical regulator of cell metabolism, growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers[1][2][3][4]. This compound represents a unique class of Akt inhibitors with significant therapeutic potential.

Core Mechanism of Action: Inhibition of Akt Translocation

This compound exerts its primary anti-cancer effects by disrupting a crucial activation step of the serine/threonine kinase Akt (also known as Protein Kinase B). The PI3K/Akt/mTOR pathway is typically initiated by growth factor receptor activation, leading to the activation of PI3K[3][5]. PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, which acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, PDK1.

Unlike most kinase inhibitors that compete for the ATP-binding site, this compound is a membrane-active agent that specifically targets the PH domain of Akt[1][2][4]. This interaction prevents the recruitment and translocation of Akt to the plasma membrane, thereby inhibiting its subsequent phosphorylation and activation by PDK1 (at threonine 308) and mTOR Complex 2 (mTORC2) (at serine 473)[1][6]. This foundational inhibitory action blocks all downstream signaling from Akt.

Downstream Consequences of Akt Inhibition

By preventing the activation of Akt, this compound effectively shuts down the signal transduction to its numerous downstream effectors. This results in a broad anti-proliferative and pro-apoptotic effect.

-

mTORC1 and Protein Synthesis: Akt normally activates the mTORC1 complex, a master regulator of protein synthesis. This compound-mediated Akt inhibition leads to decreased phosphorylation of mTORC1's downstream targets, including p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1)[1][7]. This suppression of the mTORC1 axis contributes to cell cycle arrest and reduced cell growth. In some models, this compound has also been shown to inhibit the assembly of both mTORC1 and mTORC2 complexes and facilitate the degradation of their core components[7].

-

Cell Survival and Apoptosis: Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as GSK3β and the FOXO (Forkhead) family of transcription factors[1][8]. This compound treatment leads to the dephosphorylation (activation) of GSK3β and FOXO proteins, promoting apoptosis[1][9].

-

Other Pro-Apoptotic Mechanisms: Beyond the direct PI3K/Akt pathway, this compound has been shown to induce apoptosis by activating the c-Jun N-terminal kinase (JNK) pathway[10]. It can also downregulate the expression of survival proteins like survivin and β-catenin[1][11].

Quantitative Data Summary

The efficacy of this compound varies across different cancer cell lines, which is reflected in its half-maximal inhibitory concentration (IC50) values. Its impact on the phosphorylation status of key pathway proteins provides a direct measure of its target engagement.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| MM.1S | Multiple Myeloma | 4.7 | [12],[13] |

| HaCaT, HNSCC | Keratinocytes, Head & Neck | 0.6 - 8.9 | [8],[12],[13] |

| H1915 | Lung Cancer | 2.5 | [14] |

| DU 145 | Prostate Cancer | 28.8 | [14] |

| C6 | Glioma | 19.95 (IC10) | [15] |

Table 2: Effect of this compound on Protein Phosphorylation in Xenograft Models

| Protein | Phosphorylation Site | Cell Line / Model | Effect | Citation |

| p-Akt | Ser473 | DU 145 Xenografts | 61% down-regulation | [6],[14] |

| p-Akt | Thr308 | DU 145 Xenografts | 44% down-regulation | [6],[14] |

| p-Akt | Not specified | Multiple Myeloma | Time and dose-dependent inhibition | [10] |

| p-S6 | Not specified | Mouse Model | Moderate decrease | [8],[16] |

Key Experimental Protocols

Reproducible and rigorous experimental design is crucial for evaluating the effects of kinase inhibitors. Below are detailed methodologies for key assays used to characterize this compound's activity.

Cell Viability Assay (MTT-Based)

This protocol is used to determine the cytotoxic effects of this compound and calculate its IC50 value.

Methodology:

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO)[13][16]. Perform serial dilutions in serum-free media to create a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of media containing the various concentrations of this compound. Include vehicle-only controls.

-

Incubation: Incubate the plates for a defined period, typically 48 to 72 hours[12].

-

MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well[17].

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals[17].

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent, such as DMSO or a specialized SDS-based buffer, to each well to dissolve the formazan crystals[17].

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 500-600 nm (e.g., 590 nm) using a microplate reader[12][13].

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Western Blotting for Phospho-Protein Analysis

This protocol is essential for directly observing this compound's effect on the phosphorylation state of Akt and its downstream targets.

References

- 1. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scholars@Duke publication: this compound: update on a novel Akt inhibitor. [scholars.duke.edu]

- 3. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: update on a novel Akt inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure [frontiersin.org]

- 7. This compound Inhibits mTOR Signaling through Facilitating Degradation of Major Components in the mTOR Axis and Induces Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. This compound enhances mTORC1-targeted cancer therapy by activation of GSK3β in NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. This compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. broadpharm.com [broadpharm.com]

Preclinical Profile of Perifosine: An In-depth Technical Guide for Solid Tumor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perifosine (KRX-0401) is an oral, synthetic alkylphospholipid analog of miltefosine that has been investigated for its anti-cancer properties in a variety of solid tumors.[1] As a modulator of key signaling pathways involved in cell growth, proliferation, and survival, this compound has been the subject of extensive preclinical and clinical evaluation.[1][2] This technical guide provides a comprehensive overview of the preclinical studies of this compound in solid tumors, with a focus on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

This compound's primary mechanism of action involves the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade that is frequently hyperactivated in many cancers, contributing to tumor progression and therapeutic resistance.[1][3] this compound acts as an allosteric inhibitor of Akt, targeting its pleckstrin homology (PH) domain. This interaction prevents the translocation of Akt to the cell membrane, a crucial step for its activation by upstream kinases. By inhibiting Akt phosphorylation and its subsequent downstream signaling, this compound can induce cell cycle arrest and apoptosis.[1][3]

The following diagram illustrates the PI3K/Akt signaling pathway and the inhibitory action of this compound.

In Vitro Efficacy of this compound in Solid Tumor Cell Lines

This compound has demonstrated broad anti-proliferative activity against a panel of human solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values vary across different cancer types, generally falling within the low micromolar range.

| Cell Line | Tumor Type | IC50 / GI50 (µM) | Assay Type | Reference |

| A549 | Lung Carcinoma | 4.17 | Cytotoxicity (haemocytometry) | [4] |

| ACHN | Renal Cell Carcinoma | 4.56 | Growth Inhibition (SRB) | [4] |

| DU-145 | Prostate Carcinoma | 28.8 | Cytotoxicity | [2] |

| NCI-H1915 | Lung Carcinoma | 2.5 | Cytotoxicity | [2] |

| MM.1S | Multiple Myeloma | 4.7 | Cytotoxicity | [3][5] |

| HaCaT | Immortalized Keratinocytes | 0.6 - 8.9 | Anti-proliferative | [3][5] |

| HNSCC | Head and Neck Squamous Carcinoma | 0.6 - 8.9 | Anti-proliferative | [3][5] |

Experimental Protocols: In Vitro Assays

1. Cell Seeding:

-

Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[6]

-

Cells are seeded in 96-well plates at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/well for solid tumor lines) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

2. This compound Treatment:

-

A stock solution of this compound is prepared in a suitable solvent like DMSO.[2]

-

Serial dilutions of this compound are made in the cell culture medium to achieve the desired final concentrations.[6]

-

The culture medium from the seeded plates is replaced with the medium containing different concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the highest this compound dose.

3. Incubation:

-

The plates are incubated for a specified period, typically 24 to 72 hours, depending on the cell line's doubling time and the experimental design.[4]

4. MTT Assay:

-

Following incubation, 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/ml) is added to each well.[7]

-

The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[7]

-

100 µl of a solubilization solution (e.g., DMSO or a solution containing SDS) is added to each well to dissolve the formazan crystals.[7]

-

The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.[7]

5. SRB (Sulforhodamine B) Assay:

-

After the treatment period, cells are fixed with trichloroacetic acid.

-

The fixed cells are stained with SRB dye.

-

The unbound dye is washed away, and the protein-bound dye is solubilized.

-

The absorbance is read at a specific wavelength (e.g., 510 nm).

6. Data Analysis:

-

The percentage of cell viability or growth inhibition is calculated relative to the vehicle-treated control cells.

-

IC50 or GI50 values are determined by plotting the percentage of viability/inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy of this compound in Solid Tumor Xenograft Models

The anti-tumor activity of this compound has been evaluated in various preclinical in vivo models, primarily using human tumor cell line xenografts in immunodeficient mice.

| Tumor Model (Cell Line) | Tumor Type | Animal Model | Treatment Regimen | Efficacy Outcome | Reference |

| DU 145 | Prostate Cancer | Nude Mice | 180 mg/kg loading dose, then 45 mg/kg daily (oral) | 34% Tumor Growth Inhibition (TGI) | [8] |

| AS, NGP, BE2, KCNR | Neuroblastoma | Nude Mice | 24 mg/kg/day (oral) | Increased median survival (not reached in treated vs. 13-24 days in control); tumor regression in AS model | [9] |

| NCI-H1915 | Lung Carcinoma (Brain Metastasis) | Orthotopic Nude Mice | 180 mg/kg loading dose, then 45 mg/kg daily (oral) | Complete tumor regression and significantly prolonged survival | [8] |

| PC3, DU145 | Prostate Cancer | Nude Mice | Various schedules (oral) | Significant correlation between cumulative dose, TGI, and decreased p-Akt levels | [10] |

| A431, BT474 | Epidermoid, Breast Cancer | Nude Mice | Not specified | Ineffective in inhibiting tumor growth; no inhibition of Akt | [10] |

Experimental Protocols: In Vivo Xenograft Studies

1. Animal Model:

-

Immunodeficient mice, such as athymic nude mice or SCID mice, typically 4-6 weeks old, are used.[11]

2. Cell Preparation and Implantation:

-

Human solid tumor cells are harvested during their logarithmic growth phase.[12]

-

A specific number of viable cells (e.g., 3 x 10⁶) are suspended in a sterile solution, such as PBS or serum-free medium, sometimes mixed with Matrigel to enhance tumor formation.[11][13]

-

The cell suspension (typically 100-200 µl) is injected subcutaneously into the flank of the mice.[12]

3. Tumor Growth and Monitoring:

-

Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).[11]

-

Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: Volume = (width)² x length / 2.[11]

-

Animal body weight and general health are also monitored.

4. This compound Administration:

-

Once tumors reach the desired size, mice are randomized into control and treatment groups.

-

This compound is typically administered orally via gavage.[9] Dosing schedules can vary, often involving a loading dose followed by daily maintenance doses.[8]

-

The control group receives the vehicle solution.

5. Efficacy Assessment:

-

Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

-

Survival studies monitor the time to a predetermined endpoint, such as tumor volume reaching a specific size or the onset of clinical signs.

-

At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess biomarkers like phosphorylated Akt.[10]

The following diagram illustrates a general workflow for a subcutaneous xenograft study.

Conclusion

The preclinical data for this compound demonstrate its potential as an anti-cancer agent in various solid tumors, primarily through the inhibition of the PI3K/Akt signaling pathway. Its in vitro activity against a range of cancer cell lines and its in vivo efficacy in several xenograft models provide a strong rationale for its clinical investigation. However, the variability in response, as seen with the lack of efficacy in A431 and BT474 xenografts, highlights the importance of identifying predictive biomarkers to select patient populations most likely to benefit from this compound treatment.[10] The detailed experimental protocols provided in this guide serve as a valuable resource for researchers designing and interpreting preclinical studies of this compound and other Akt inhibitors.

References

- 1. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Frontiers | this compound, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure [frontiersin.org]

- 9. In Vitro and In Vivo Inhibition of Neuroblastoma Tumor Cell Growth by AKT Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 12. yeasenbio.com [yeasenbio.com]

- 13. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Alkylphospholipid Perifosine: An In-Depth Technical Guide to its In Vitro Cytotoxicity in Leukemia Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of perifosine, a novel oral Akt inhibitor, on various leukemia cell lines. This compound, a synthetic alkylphospholipid, has demonstrated significant anti-neoplastic activity by targeting key survival signaling pathways, primarily the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is frequently dysregulated in hematological malignancies.[1][2] This document consolidates quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes its mechanism of action through signaling pathway diagrams.

Quantitative Assessment of Cytotoxicity

This compound has been shown to induce dose- and time-dependent cytotoxicity in a range of leukemia cell lines.[3] Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), varies across different leukemia subtypes and individual cell lines. The following tables summarize the reported IC50 values and apoptotic effects of this compound from various in vitro studies.

Table 1: IC50 Values of this compound in Leukemia Cell Lines

| Cell Line | Leukemia Type | Incubation Time (hours) | IC50 (µM) | Reference |

| THP-1 | Acute Myeloid Leukemia (AML) | 24 | 15.8 | [4] |

| MV 4-11 | Acute Myeloid Leukemia (AML) | Not Specified | Not Specified | [4][5] |

| Jurkat | T-cell Leukemia | Not Specified | Not Specified | [6] |

| HL-60 | Acute Myeloid Leukemia (AML) | 24 | ~5-10 | [3][7] |

| U937 | Acute Myeloid Leukemia (AML) | 24 | ~5-10 | [3][4] |

| K562 | Chronic Myeloid Leukemia (CML) | 48 | >20 (Resistant) | [7] |

| K562/G | Imatinib-insensitive CML | 48 | >20 (Resistant) | [7] |

| Kasumi-1 | Acute Myeloid Leukemia (AML) | 48 | <10 | [7] |

Table 2: Apoptotic Effects of this compound in Leukemia Cell Lines

| Cell Line | Leukemia Type | This compound Concentration (µM) | Incubation Time (hours) | Key Apoptotic Observations | Reference |

| THP-1 | Acute Myeloid Leukemia (AML) | 5 | 24 | ~41% Annexin V positive cells | [8] |

| MV 4-11 | Acute Myeloid Leukemia (AML) | 5 | 24 | Increased apoptosis | [5] |

| Jurkat | T-cell Leukemia | 5 | Not Specified | Synergistic apoptosis with etoposide | [6] |

| AML Blasts | Acute Myeloid Leukemia (AML) | Varies | 48 | Synergistic apoptosis with TRAIL | [9] |

| CML Cell Lines | Chronic Myeloid Leukemia (CML) | up to 20 | 48 | Resistant to apoptosis induction, protective autophagy observed | [7] |

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

This compound's primary mechanism of action involves the inhibition of Akt (Protein Kinase B), a serine/threonine kinase that is a central node in the PI3K signaling pathway.[1][2] This pathway is crucial for promoting cell survival, proliferation, and resistance to apoptosis.[10] this compound, as an alkylphospholipid, is thought to interfere with the translocation of Akt to the cell membrane by targeting its pleckstrin homology (PH) domain, a necessary step for its activation.[2][11] By preventing Akt's activation, this compound effectively shuts down downstream pro-survival signals.

The following diagram illustrates the canonical PI3K/Akt pathway and the inhibitory action of this compound.

Caption: this compound inhibits the PI3K/Akt signaling pathway.

In addition to the PI3K/Akt pathway, this compound has been reported to modulate other signaling cascades, including the MAPK/ERK pathway and the JNK pathway, contributing to its cytotoxic effects.[4][12]

Experimental Protocols

This section details the standard methodologies employed in the in vitro evaluation of this compound's cytotoxicity in leukemia cell lines.

Cell Culture

-

Cell Lines: Human leukemia cell lines such as THP-1, MV 4-11, U937, HL-60, K562, and Jurkat are commonly used.

-

Media: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity and Cell Viability Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Seeding: Leukemia cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/mL.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1 to 30 µM) for specified durations (e.g., 24 or 48 hours).[13]

-

MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Solubilization: The resulting formazan crystals are solubilized by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubating overnight.

-

Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

The following diagram outlines the workflow for a typical cytotoxicity assay.

Caption: Workflow for in vitro cytotoxicity testing.

Apoptosis Assays (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: After treatment with this compound, cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Cells are stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the targeted signaling pathways.

-

Protein Extraction: Following this compound treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against target proteins (e.g., total Akt, phospho-Akt (Ser473), phospho-Akt (Thr308), and downstream effectors like Bad, GSK3β, and cleaved caspases).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Synergistic Effects with Other Agents

This compound has demonstrated synergistic or additive cytotoxic effects when combined with other anti-cancer agents.[14] For instance, it enhances the pro-apoptotic activity of etoposide in Jurkat T-leukemia cells and sensitizes AML blasts to TRAIL-induced apoptosis.[6][9] These findings suggest that this compound could be a valuable component of combination therapies for leukemia, potentially overcoming drug resistance mechanisms associated with the PI3K/Akt pathway.[4][5]

Resistance Mechanisms

It is noteworthy that not all leukemia cell lines are sensitive to this compound. For example, CML cell lines like K562 have shown resistance, which has been linked to the induction of protective autophagy.[7] This highlights the importance of understanding the specific molecular context of the cancer cells when considering this compound as a therapeutic agent.

Conclusion

This compound exhibits significant in vitro cytotoxicity against a variety of leukemia cell lines, primarily by inhibiting the pro-survival PI3K/Akt signaling pathway. Its ability to induce apoptosis and synergize with other chemotherapeutic agents makes it a promising candidate for further investigation in the treatment of hematological malignancies. However, the emergence of resistance mechanisms, such as protective autophagy, warrants further study to identify patient populations most likely to benefit from this compound therapy. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other Akt inhibitors in pre-clinical leukemia research.

References

- 1. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. In vitro cytotoxicity of the novel antimyeloma agents this compound, bortezomib and lenalidomide against different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.unicas.it [iris.unicas.it]

- 5. Proapoptotic activity and chemosensitizing effect of the novel Akt inhibitor this compound in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synergistic induction of apoptosis in human leukemia T cells by the Akt inhibitor this compound and etoposide through activation of intrinsic and Fas-mediated extrinsic cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound induces protective autophagy and upregulation of ATG5 in human chronic myelogenous leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

Perifosine's Role in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perifosine, a synthetic alkylphospholipid, is an orally bioavailable small molecule that has garnered significant interest in oncology research for its potent anti-tumor activities.[1][2][3] A substantial body of evidence highlights its capacity to induce apoptosis in a wide range of cancer cell lines, making it a promising candidate for cancer therapy.[1][2][4] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, detailed experimental protocols for its evaluation, and a summary of its efficacy across various cancer models.

Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The primary mechanism by which this compound exerts its pro-apoptotic effects is through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2][5][6] Akt, a serine/threonine kinase, is a central node in this pathway and plays a critical role in promoting cell survival, proliferation, and resistance to apoptosis.[5] this compound inhibits the translocation of Akt to the plasma membrane, thereby preventing its phosphorylation and activation.[5][7] This disruption of Akt signaling is a pivotal event that triggers the apoptotic cascade.[1]

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

This compound induces apoptosis through the coordinated activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The Extrinsic Pathway

This compound has been shown to upregulate the expression of death receptors, particularly Death Receptor 4 (DR4) and Death Receptor 5 (DR5), on the surface of cancer cells.[8][9] This sensitization of cancer cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis is a key component of its anti-tumor activity.[8][9] The binding of ligands to these death receptors leads to the recruitment of adaptor proteins and the subsequent activation of initiator caspase-8.[1] Activated caspase-8 then initiates a cascade of executioner caspases, such as caspase-3, leading to the dismantling of the cell.[10]

The Intrinsic Pathway

Inhibition of Akt by this compound also impacts the intrinsic apoptotic pathway. Akt normally phosphorylates and inactivates pro-apoptotic proteins of the Bcl-2 family. By inhibiting Akt, this compound allows these pro-apoptotic proteins to become active, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome, leading to the activation of caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its apoptotic effects.

Caption: this compound-induced apoptosis signaling pathways.

Caption: Experimental workflow for studying this compound-induced apoptosis.

Quantitative Data on this compound's Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values and the percentage of apoptotic cells induced by this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MM.1S | Multiple Myeloma | 4.7 | [11][12] |

| HaCaT | Keratinocytes | 0.6 - 8.9 | [11][12][13] |

| Head and Neck Squamous Carcinoma | Head and Neck Cancer | 0.6 - 8.9 | [11][12][13] |

| H460 | Non-Small Cell Lung Cancer | ~8-15 | [1] |

| A549 | Non-Small Cell Lung Cancer | ~8-15 | [1] |

| H157 | Non-Small Cell Lung Cancer | ~8-15 | [1] |

| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Reference |

| H460 | 10 | 24 | ~50 | [1] |

| A549 | 10 | 24 | 23 | [1] |

| A549 | 15 | 24 | 33 | [1] |

| H157 | 15 | 24 | 10 | [1] |

| MCF-7/ADR (drug-resistant) | 5 | 24 | Significantly increased | [13] |

| MCF-7 (drug-sensitive) | 5 | 24 | Limited | [13] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

This compound stock solution

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

-

Measure the absorbance at 570 nm using a microplate reader.[15]

Apoptosis Detection by Annexin V Staining and Flow Cytometry

This protocol is used to quantify the percentage of apoptotic cells following this compound treatment.

Materials:

-

Cancer cell lines of interest

-

6-well plates

-

This compound stock solution

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[16]

-

Incubate the cells for 15 minutes at room temperature in the dark.[11]

-

Add 400 µL of 1X Binding Buffer to each tube.[16]

-

Analyze the cells by flow cytometry within one hour.[16] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis for Caspase Cleavage

This protocol is used to detect the activation of caspases, which are key executioners of apoptosis.

Materials:

-

Cancer cell lines of interest

-

This compound stock solution

-

RIPA buffer with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound, harvest, and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a potent inducer of apoptosis in a multitude of cancer cell types, primarily through its inhibitory action on the PI3K/Akt signaling pathway. Its ability to activate both the intrinsic and extrinsic apoptotic pathways underscores its potential as a broad-spectrum anti-cancer agent. The experimental protocols detailed in this guide provide a framework for researchers to investigate and quantify the pro-apoptotic effects of this compound. The compiled quantitative data further supports its efficacy and provides a basis for comparison across different cancer models. Continued research into the nuanced mechanisms of this compound and its synergistic potential with other anti-cancer therapies is warranted to fully realize its clinical utility in the fight against cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. scispace.com [scispace.com]

- 11. bosterbio.com [bosterbio.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Low-Dose this compound, a Phase II Phospholipid Akt Inhibitor, Selectively Sensitizes Drug-Resistant ABCB1-Overexpressing Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]

The Cellular Journey of Perifosine: An In-depth Technical Guide to its Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perifosine, a synthetic alkylphospholipid, has garnered significant attention in oncology research as a potent inhibitor of the PI3K/Akt signaling pathway, a critical mediator of cell survival and proliferation.[1][2] Unlike many kinase inhibitors that target the ATP-binding pocket of Akt, this compound employs a unique mechanism by binding to the pleckstrin homology (PH) domain of Akt, thereby preventing its translocation to the plasma membrane and subsequent activation.[1][2] Understanding the cellular uptake and subcellular distribution of this compound is paramount for optimizing its therapeutic efficacy and developing rational combination strategies. This technical guide provides a comprehensive overview of the cellular pharmacokinetics of this compound, detailing its uptake mechanisms, intracellular localization, and the experimental methodologies employed to elucidate these processes.

Data Presentation: Quantitative Analysis of this compound Activity and Distribution

The following tables summarize key quantitative data related to the in vitro cytotoxic activity and in vivo pharmacokinetic profile of this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| DU 145 | Prostate Cancer | 28.8 | 48 | [3] |

| NCI-H1915 | Lung Cancer | 2.5 | 48 | [3] |

| MM.1S | Multiple Myeloma | 4.7 | Not Specified | [4] |

| HaCaT | Immortalized Keratinocytes | 0.6 - 8.9 | Not Specified | [4] |

| Head and Neck Squamous Carcinoma Cells | Head and Neck Cancer | 0.6 - 8.9 | Not Specified | [4] |

| MCF-7 | Breast Cancer | ~30 (causes 50% drop in cell number) | 48 | [1] |

| Various Human Tumor Cell Lines | Various | 0.2 - 20 (0.09 – 9.2 µg/mL) | Not Specified | [5] |

| MM Cell Lines | Multiple Myeloma | 1.5 - 15 | 48 | [6] |

Table 2: In Vivo Pharmacokinetics and Distribution of this compound in Murine Models

| Parameter | Value | Dosing Regimen | Tissue/Fluid | Animal Model | Reference |

| Plasma Cmax | 7.1 µg/mL (13.3 µM) | 7 mg/kg oral gavage | Plasma | Non-human primate | [7] |

| Brain Cmax | 6.20 µM (2.86 µg/g) | 45 mg/kg single oral dose | Brain | Mouse | [3] |

| Brain Cmax | 16.22 µM (7.49 µg/g) | 180 mg/kg single oral dose | Brain | Mouse | [3] |

| Plasma Half-life (t1/2) | 195 h | 7 mg/kg oral gavage | Plasma | Non-human primate | [7] |

| CSF Cmax | 3.6 ng/mL (7.8 nM) | 7 mg/kg oral gavage | Cerebrospinal Fluid | Non-human primate | [7] |

| Tumor Accumulation | Substantially higher in KB xenografts vs. A431 and HNXOE | 40 mg/kg single oral dose | Tumor | Mouse | [8] |

| Tissue Distribution | High levels in gastrointestinal tract; low levels in heart and brain | 40 mg/kg single oral dose | Various | Mouse | [8] |

| Plasma Concentration (MTD) | 7.5 µg/mL (16.2 µM) | 200 mg/day | Plasma | Human (Phase 1) | [6] |

Experimental Protocols

This section details the key experimental methodologies used to investigate the cellular uptake and distribution of this compound.

Quantification of this compound in Biological Samples by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Principle: This method allows for the sensitive and specific quantification of this compound in complex biological matrices like plasma, cell lysates, and tissue homogenates.

Protocol:

-

Sample Preparation:

-

Plasma: Mix plasma samples with an equal volume of 1% formic acid.[3] Perform protein precipitation by adding acetonitrile.[9]

-

Cells/Tissues: Homogenize cell pellets or tissue samples in an appropriate buffer. Perform protein precipitation with acetonitrile.

-

Add an internal standard (e.g., hexadecylphosphocholine) to all samples and calibration standards.[9]

-

Centrifuge to pellet precipitated proteins and collect the supernatant for analysis.

-

-

LC Separation:

-

MS/MS Detection:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.[9]

-

Perform selected ion monitoring (SIM) for the protonated molecular ions of this compound (m/z 462.4) and the internal standard (e.g., m/z 408.4 for hexadecylphosphocholine).[9]

-

Generate a calibration curve using known concentrations of this compound to quantify the amount in the samples.

-

In Vitro Cellular Uptake and Viability Assays

Principle: These assays determine the cytotoxic effects of this compound on cancer cell lines and are used to calculate the IC50 value.

Protocol (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 15, 30, and 45 µM) for a specified duration (e.g., 48 hours).[4]

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-